molecular formula C7H4F5NS B1586159 4-(Pentafluorosulfanyl)benzonitrile CAS No. 401892-85-1

4-(Pentafluorosulfanyl)benzonitrile

Cat. No. B1586159
M. Wt: 229.17 g/mol
InChI Key: SGACKKUEROEDNX-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfanyl)benzonitrile is a chemical compound with unique properties and potential implications in various fields of research and industry.

  • Synthesis Analysis

    • The synthesis of 4-(Pentafluorosulfanyl)benzonitrile can be achieved through direct fluorination of diaryldisulfides .
  • Molecular Structure Analysis

    • The molecular formula is C7H4F5NS, and the molecular weight is 229.17 g/mol .
  • Chemical Reactions Analysis

    • The compound can undergo nucleophilic aromatic substitution reactions, especially when activated by electron-withdrawing groups .
  • Mechanism of Action

    • The direct fluorination of diaryldisulfides leads to the formation of pentafluorosulfanyl arenes via a radical mechanism .
  • Physical and Chemical Properties Analysis

    • Chemical Properties : Tolerant to strong acids and bases, stable, but sensitive to strong Lewis acids .
  • Safety and Hazards

    • Follow safety precautions when handling .
  • Remember to consult relevant scientific literature for more detailed information and specific studies . If you need further assistance, feel free to ask! 😊

    Scientific Research Applications

    • Summary of the Application: The pentafluorosulfanyl (SF5) group, which is more electronegative, lipophilic, and sterically bulky relative to the well-explored trifluoromethyl (CF3) group, offers access to pharmaceuticals, agrochemicals, and optoelectronic materials with novel properties . In this context, 4-(Pentafluorosulfanyl)benzonitrile is used in the synthesis of phthalocyanines (Pcs), a class of compounds used as dyes and with potential as photodynamic therapeutics .
    • Methods of Application or Experimental Procedures: The synthesis of 4‐(pentafluorosulfanyl)phthalonitrile 4 a, a precursor for β‐SF5 ‐substituted Pc 3 a, was attempted. The regioselective ortho ‐lithiation of 4‐(pentafluorosulfanyl)benzonitrile (5) using a strong bulky base, lithium tetramethylpiperidide (LiTMP), was followed by iodination with I2 .
    • Results or Outcomes: The macrocyclization of the SF5-containing phthalonitriles to SF5-substituted Pcs required harsh conditions with the exception of the synthesis of β-SF5-substituted Pc. The regiospecificity of the newly developed SF5-substituted Pcs observed by UV/Vis spectra and fluorescence quantum yields depend on the peripheral position of the SF5 group .

    The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic, and sterically bulky relative to the well-explored trifluoromethyl (CF3) group. This makes it potentially useful in the development of pharmaceuticals, agrochemicals, and optoelectronic materials with novel properties .

    The pentafluorosulfanyl (SF5) group is more electronegative, lipophilic, and sterically bulky relative to the well-explored trifluoromethyl (CF3) group. This makes it potentially useful in the development of pharmaceuticals, agrochemicals, and optoelectronic materials with novel properties .

    properties

    IUPAC Name

    4-(pentafluoro-λ6-sulfanyl)benzonitrile
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SGACKKUEROEDNX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1C#N)S(F)(F)(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H4F5NS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40381325
    Record name 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40381325
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    229.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Pentafluorosulfanyl)benzonitrile

    CAS RN

    401892-85-1
    Record name (OC-6-21)-(4-Cyanophenyl)pentafluorosulfur
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=401892-85-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4-(Pentafluoro-lambda~6~-sulfanyl)benzonitrile
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40381325
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 4-Cyanophenylsulfur pentafluoride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    5
    Citations
    JC González Espiet, JA Cintrón Cruz… - Acta Crystallographica …, 2020 - scripts.iucr.org
    The title compound, C7H3F5INS, a pentafluorosulfanyl (SF5) containing arene, was synthesized from 4-(pentafluorosulfanyl)benzonitrile and lithium tetramethylpiperidide following a …
    Number of citations: 1 scripts.iucr.org
    N Iida, K Tanaka, E Tokunaga, S Mori, N Saito… - …, 2015 - Wiley Online Library
    The pentafluorosulfanyl (SF 5 ) group is more electronegative, lipophilic and sterically bulky relative to the well‐explored trifluoromethyl (CF 3 ) group. As such, the SF 5 group could …
    P Beier - Emerging Fluorinated Motifs: Synthesis, Properties …, 2020 - Wiley Online Library
    This chapter describes all previously reported methods for the creation of SF 5 groups in aromatic and heteroaromatic systems. It also includes scope and limitations of the fluorination …
    Number of citations: 8 onlinelibrary.wiley.com
    J Ajenjo - 2019 - dspace.cuni.cz
    The pentafluorosulfanyl (SF5) group displays remarkable and unique properties, including large dipole moment, high electronegativity, high thermal and chemical stability, as well as …
    Number of citations: 0 dspace.cuni.cz
    JC Gonzalez - 2022 - search.proquest.com
    The doctoral thesis presented herein starts with an outline of the rich chemistry of MPc semiconducting platforms, presented in Chapter 1. The synthesis of numerous phthalocyanine …
    Number of citations: 0 search.proquest.com

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